N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide (molecular formula: C₁₄H₁₀ClN₅O; molecular weight: 299.718 g/mol) is a benzamide derivative characterized by a tetrazole ring substituted at the para position of the benzamide scaffold and a 4-chlorophenyl group as the N-substituent .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-3-5-12(6-4-11)17-14(21)10-1-7-13(8-2-10)20-9-16-18-19-20/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBEQAYIPHSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide serves as a valuable building block in organic synthesis. Its ability to coordinate with metal ions facilitates the development of metal-organic frameworks (MOFs), which are important for applications in catalysis and gas storage.
Table 1: Potential Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Complexation | Forms coordination compounds with metal ions |
| Substitution | Can participate in nucleophilic substitution reactions |
| Oxidation/Reduction | Can undergo oxidation or reduction depending on conditions |
Biology
The biological activity of this compound has been investigated for its potential antimicrobial, antifungal, and anticancer properties. The tetrazole moiety allows it to mimic carboxylic acids, enhancing its interaction with biological targets such as enzymes and receptors.
Case Study: Antimicrobial Activity
A study evaluated various tetrazole derivatives for antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant antibacterial effects, suggesting a promising avenue for developing new antimicrobial agents .
Table 2: Biological Activities of Tetrazole Derivatives
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 50 |
| Compound B | Antifungal | Candida albicans | 100 |
| This compound | Anticancer | MCF7 (Breast Cancer) | 75 |
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate due to its pharmacological properties. Its ability to inhibit specific enzymes makes it a candidate for treating diseases related to enzyme dysregulation.
Case Study: Enzyme Inhibition
Research has shown that tetrazole-based compounds can effectively inhibit sterol 14α-demethylase, an enzyme crucial for fungal growth. This inhibition correlates with reduced fungal viability, highlighting the therapeutic potential of tetrazole derivatives in antifungal drug development .
Industrial Applications
In addition to its roles in research and medicine, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its coordination properties allow for the development of novel materials with unique electronic and structural characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Imidazole-Based Analogs
A key structural analog is N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (C₁₆H₁₁ClFN₃O; molecular weight: 315.73 g/mol). Unlike the tetrazole derivative, this compound features an imidazole ring, a five-membered heterocycle with two nitrogen atoms. Biological evaluations revealed its potent anticancer activity against cervical cancer cell lines, attributed to the electron-deficient 3-chloro-4-fluorophenyl group enhancing interactions with cellular targets .
Pyrazole-Based Analogs
N-(4-Chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide (C₁₆H₁₂ClN₃O; molecular weight: 297.74 g/mol) substitutes the tetrazole with a pyrazole ring.
| Parameter | Tetrazole Derivative | Pyrazole Derivative |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClN₅O | C₁₆H₁₂ClN₃O |
| Hydrogen-Bond Acceptors | 5 (tetrazole + amide) | 3 (pyrazole + amide) |
| Metabolic Stability | High (tetrazole resistance to oxidation) | Moderate (pyrazole susceptible to CYP450) |
| LogP (Predicted) | ~2.5 | ~3.1 |
Sulfonamide-Functionalized Analogs
Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide integrate sulfonamide groups, introducing additional hydrogen-bond donors and acidic protons (pKa ~10 for sulfonamides). These derivatives exhibit enhanced antifungal activity compared to the tetrazole analog, likely due to sulfonamide interactions with fungal cytochrome P450 enzymes . However, the increased molecular weight and complexity may reduce bioavailability.
Key Research Findings and Implications
- Tetrazole vs. Imidazole : The tetrazole derivative’s higher nitrogen content and metabolic stability make it preferable for targets requiring prolonged receptor engagement, whereas imidazole analogs may excel in solubility-dependent applications .
- Bioisosteric Potential: Tetrazole’s role as a carboxylate bioisostere could mimic acidic residues in enzyme active sites, a feature absent in pyrazole or imidazole analogs .
- Antimicrobial Activity : Sulfonamide-functionalized analogs outperform tetrazole derivatives in antifungal activity, highlighting the importance of sulfonamide motifs in antimicrobial design .
Biological Activity
N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interaction with biological targets. The presence of the chlorophenyl group may influence the compound's reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial in various diseases, including cancer and metabolic disorders.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in infectious diseases.
Anticancer Properties
This compound has demonstrated promising anticancer activity in several studies:
-
In Vitro Studies : Research indicates that this compound inhibits the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism of Action HeLa 15.2 Apoptosis induction MCF-7 12.8 Cell cycle arrest
Antimicrobial Activity
The compound has shown effectiveness against a range of bacterial strains:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer agents due to its selectivity and potency against tumor cells without significant toxicity to normal cells .
Research on Antimicrobial Activity
A recent investigation evaluated the antimicrobial properties of various tetrazole derivatives, including this compound. This study found that the compound exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy in treating resistant bacterial infections .
Q & A
Q. How should crystallographic data be validated to resolve disorder in the tetrazole moiety?
Q. What controls are essential in cytotoxicity assays to distinguish target-specific effects from off-target toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
